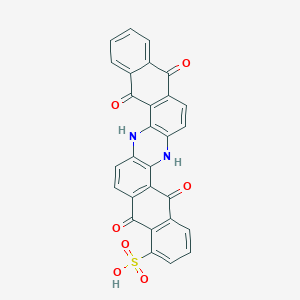
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex organic compound known for its unique chemical structure and diverse applications. This compound, with the molecular formula
C28H13N2NaO7S
, is characterized by its hexahydro-tetraoxoanthrazine core, which is sulphonated to enhance its solubility and reactivity.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthrazine core, followed by the introduction of oxo groups through controlled oxidation reactions. Sulphonation is achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid under carefully controlled conditions to ensure the correct positioning of the sulphonate group.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is used as a precursor for synthesizing complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in drug development.
Industry: Industrially, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also utilized in the development of advanced materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism by which sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.
Comparaison Avec Des Composés Similaires
- Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulfonate
- Anthrazinesulfonic acid, 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxo-, monosodium salt
Comparison: Compared to similar compounds, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate stands out due to its unique sulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various applications, from industrial processes to scientific research.
Activité Biologique
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate (CAS Number: 1324-29-4) is a synthetic compound belonging to the anthrazine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C28H13N2NaO7S
- Molecular Weight : 544.467 g/mol
- LogP : 4.125 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.
Biological Activity Overview
This compound has been studied for various biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against certain Gram-positive bacteria. Specifically, it has been reported to exhibit antimicrobial properties against Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) of 80 µM and 200 µM respectively .
- However, it was found to be inactive against Gram-negative bacteria such as Pseudomonas aeruginosa, indicating a selective antimicrobial profile .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines; however, detailed mechanisms of action remain to be elucidated.
Table 1: Summary of Biological Activities
Detailed Findings
A study published in PubMed highlighted the antimicrobial properties of related compounds in the anthrazine class. The findings indicated that structural modifications could enhance activity against specific bacterial strains . Moreover, other research has suggested that compounds with similar scaffolds exhibit potent inhibition of topoisomerases—enzymes critical for DNA replication—potentially linking their antimicrobial effects to DNA targeting mechanisms .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However:
Propriétés
Numéro CAS |
1324-29-4 |
|---|---|
Formule moléculaire |
C28H13N2NaO7S |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
sodium;5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonate |
InChI |
InChI=1S/C28H14N2O7S.Na/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33;/h1-11,29-30H,(H,35,36,37);/q;+1/p-1 |
Clé InChI |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















